![molecular formula C11H14ClNO2 B1355660 2-chloro-N-(4-methoxyphenyl)butanamide CAS No. 915922-30-4](/img/structure/B1355660.png)
2-chloro-N-(4-methoxyphenyl)butanamide
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Description
2-chloro-N-(4-methoxyphenyl)butanamide is a chemical compound with the CAS Number: 915922-30-4 and a molecular weight of 227.69 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
2-chloro-N-(4-methoxyphenyl)butanamide is a solid at room temperature . It has a molecular weight of 227.69 .Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of Lipoxygenase Inhibitors : 2-chloro-N-(4-methoxyphenyl)butanamide derivatives have been prepared as part of the synthesis of heterocyclic compounds, specifically targeting lipoxygenase enzyme inhibitors. This research emphasizes the biological activities of such compounds, particularly in inhibiting enzymes like lipoxygenase (Aziz‐ur‐Rehman et al., 2016).
Chemical Behavior and Kinetics
- Study of Chemical Behavior in Basic Medium : Research into the chemical behavior of substituted 4-chloro-N-phenylbutanamides, closely related to 2-chloro-N-(4-methoxyphenyl)butanamide, in aqueous solutions of sodium hydroxide was conducted. This study analyzed the kinetics of formation and decomposition of related compounds, providing insights into the reactivity and stability of such molecules (Sedlák et al., 2002).
Biological Activities
- Antimicrobial, Anticancer, and Antileishmanial Activities : A derivative of 2-chloro-N-(4-methoxyphenyl)butanamide was synthesized and evaluated for its biological activities, including antimicrobial, anticancer, antileishmanial activities, as well as its interaction with SS-DNA. This research demonstrates the compound's potential in various biological applications (Sirajuddin et al., 2015).
Pharmacological Properties
- Cyclooxygenase and Lipoxygenase Inhibition : The pharmacological profile of a butanamide derivative, a dual inhibitor of cyclooxygenase and lipoxygenase pathways, was investigated. Although not exactly 2-chloro-N-(4-methoxyphenyl)butanamide, this research gives an insight into the potential pharmacological applications of similar butanamide derivatives (Tordjman et al., 2003).
Molecular Docking and Simulation Studies
- Tyrosinase and Melanin Inhibition : Synthesized derivatives of 2-chloro-N-(4-methoxyphenyl)butanamide were analyzed for their inhibitory potential against tyrosinase and melanin. This study utilized molecular docking and dynamic simulations to explore the compound's potential in treating conditions like hyperpigmentation (Raza et al., 2019).
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-10(12)11(14)13-8-4-6-9(15-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMSGSBWCBXINB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585376 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)butanamide | |
CAS RN |
915922-30-4 |
Source
|
Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(4-methoxyphenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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